

Spiculisporic Acid: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiculisporic acid is a naturally occurring γ-butenolide with significant potential across various scientific and industrial sectors. First identified in Penicillium spiculisporum, this bioactive secondary metabolite has since been isolated from other fungal genera, including Talaromyces and Aspergillus.[1][2] Its unique chemical structure, featuring a lactone ring and two carboxyl groups, confers upon it a range of interesting properties, most notably as a biosurfactant and an antimicrobial agent. This technical guide provides an in-depth review of the existing literature on **spiculisporic acid**, consolidating key data on its production, physicochemical properties, and biological activities. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Spiculisporic acid (4,5-dicarboxy-4-pentadecanolide) is a fatty acid-type biosurfactant that has garnered attention for its low irritancy, high surface activity, and antimicrobial properties.[1] These characteristics make it a promising candidate for applications in cosmetics, metal removal, and potentially as a therapeutic agent.[1] This document aims to provide a thorough technical overview of **spiculisporic acid**, from its microbial production to its biological effects.



Physicochemical Properties

Spiculisporic acid is a white, crystalline solid with a molecular formula of C₁₇H₂₈O₆ and a molar mass of 328.40 g/mol .[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Spiculisporic Acid

| Property | Value | References |
|---------------------|--|------------|
| Molecular Formula | C17H28O6 | [2] |
| Molar Mass | 328.40 g/mol | [2] |
| Melting Point | 145 °C | [3] |
| Boiling Point | 549.0 ± 35.0 °C (Predicted) | [3] |
| Density | 1.163 ± 0.06 g/cm ³ (Predicted) | [3] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | [3] |
| Storage Temperature | Sealed in dry, Room Temperature | [3] |

Microbial Production and Fermentation

Spiculisporic acid is a secondary metabolite produced by several fungal species. High-yield production has been extensively studied in Talaromyces trachyspermus.

Producing Organisms

- Penicillium spiculisporum (Original source)[2]
- Talaromyces trachyspermus
- Aspergillus sp.[2]
- Aspergillus cejpii[4]

Fermentation Protocol for Talaromyces trachyspermus NBRC 32238

3.2.1. Media Composition

A basal medium for the production of **spiculisporic acid** by T. trachyspermus is detailed in Table 2.

Table 2: Basal Medium Composition for **Spiculisporic Acid** Production

| Component | Concentration | Notes | References |
|-----------------|---------------|--|------------|
| Carbon Source | 100 g/L | Glucose and sucrose are effective. | [1] |
| Nitrogen Source | 4.5 g/L | Meat extract showed high yields. | [1] |
| Trace Metal | 5.0 g/L | FeCl₃ promoted production. | [1] |
| Initial pH | 2.0 - 4.0 | Optimal production observed at pH 3.0. | [1] |

3.2.2. Culture Conditions

- Flask Culture: Cultivation in a 500-mL Erlenmeyer flask with three baffles containing 100 mL of medium, shaken on a rotary shaker at 28 °C and 140 rpm for 7-9 days.[1]
- Bioreactor Culture (Batch): Performed in a 1-L working volume at 28 °C and 700 rpm with an aeration rate of 0.5 vvm for 10-11 days.[1][5]
- Bioreactor Culture (Fed-Batch): Initial batch culture followed by the stepwise addition of a concentrated carbon source (e.g., 500 g/L glucose or sucrose) when production plateaus.[1]

3.2.3. Production Yields



The production of **spiculisporic acid** can be significantly enhanced through optimization of fermentation strategies. A comparison of reported yields is provided in Table 3.

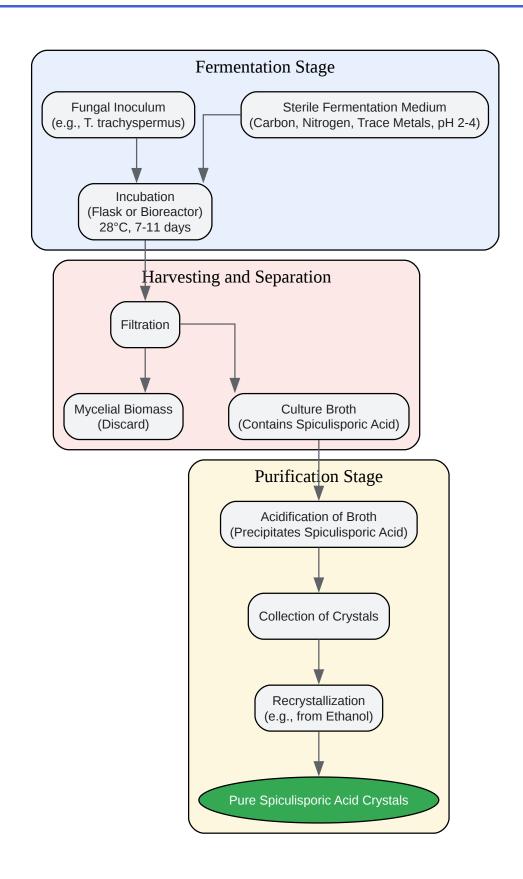
Table 3: Production Yields of Spiculisporic Acid by Talaromyces trachyspermus NBRC 32238

| Fermentation Method | Carbon Source | Maximum Yield | Productivity | References |
|---------------------------------|---------------|------------------|--------------|------------|
| Flask Culture (Basic Medium) | Glucose | 11.9 g/L | 1.7 g/L/day | [1] |
| Flask Culture (Optimized) | Glucose | 29.0 g/L | - | [5] |
| Bioreactor (Batch) | Glucose | 25.3 g/L | - | [1] |
| Bioreactor (Fed- Batch) | Sucrose | 60 g/L | 6.6 g/L/day | [6] |

Fermentation and Isolation Workflow

The general workflow for the production and isolation of **spiculisporic acid** from fungal fermentation is depicted in the following diagram.





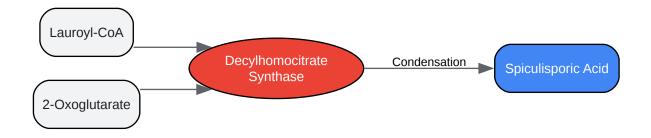
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Caption: Workflow for the production and isolation of **spiculisporic acid**.



Biosynthesis of Spiculisporic Acid

The biosynthesis of **spiculisporic acid** involves the condensation of lauroyl-CoA and 2-oxoglutarate.[1] This reaction is catalyzed by the enzyme decylhomocitrate synthase.



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Caption: Biosynthetic pathway of spiculisporic acid.

Biological Activities

Spiculisporic acid and its derivatives exhibit a range of biological activities, with antimicrobial and surfactant properties being the most prominent.

Antimicrobial Activity

Spiculisporic acid has demonstrated significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

5.1.1. Minimum Inhibitory Concentrations (MICs)

A summary of the reported MIC values for **spiculisporic acid** against various bacterial strains is provided in Table 4.

Table 4: Minimum Inhibitory Concentrations (MIC) of Spiculisporic Acid



| Bacterial Strain | MIC (μg/mL) | References |
|--|-------------|------------|
| Escherichia coli | 62.5 | [4] |
| Pseudomonas aeruginosa | 62.5 | [4] |
| Staphylococcus aureus | 125 | [4] |
| Serratia marcescens | 62.5 | [4] |
| Acinetobacter baumannii | 125 | [4] |
| Salmonella typhi | 62.5 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA, H1) | 31.25 | [4] |
| Pseudomonas aeruginosa (PS 16) | 31.25 | [4] |
| Acinetobacter baumannii (ACT 322) | - | |
| S. marcescens | 15.63 | [4] |
| S. typhi | 15.63 | [4] |
| E. coli | 31.25 | [4] |
| S. aureus | 31.25 | [4] |
| A. baumannii | 62.5 | [4] |
| P. solanacearum | - | [7] |

5.1.2. Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

The following is a generalized protocol for determining the MIC of **spiculisporic acid** using the broth microdilution method.

• Preparation of **Spiculisporic Acid** Stock Solution: Dissolve **spiculisporic acid** in a suitable solvent (e.g., DMSO) to a high concentration.

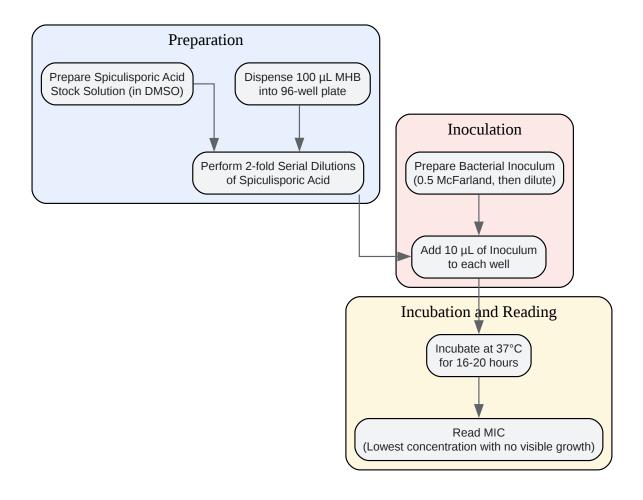
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- Preparation of Microtiter Plates: Dispense 100 μL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
- Serial Dilutions: Add a specific volume of the **spiculisporic acid** stock solution to the first well of each row and perform two-fold serial dilutions across the plate.
- Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5
 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵
 CFU/mL in the wells.
- Inoculation: Add 10 μL of the adjusted bacterial inoculum to each well.
- Controls: Include a positive control (broth with inoculum, no spiculisporic acid) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 16-20 hours.
- Reading Results: The MIC is determined as the lowest concentration of spiculisporic acid that completely inhibits visible bacterial growth.





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Caption: Workflow for broth microdilution antimicrobial susceptibility testing.

5.1.3. Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for **spiculisporic acid** is not yet fully elucidated. However, its surfactant properties suggest a potential disruption of bacterial cell membranes. Further research is required to investigate its specific molecular targets and effects on cellular processes such as biofilm formation. Some studies indicate that derivatives of **spiculisporic acid** can dysregulate genes involved in biofilm formation.[7]

Surfactant Properties



Spiculisporic acid is classified as a fatty acid-type biosurfactant.[1] Its amphiphilic nature, with a hydrophobic fatty acid tail and a hydrophilic head containing two carboxyl groups and a lactone ring, allows it to reduce surface and interfacial tension. The aggregation behavior of **spiculisporic acid** in aqueous solutions is pH-dependent, forming vesicles, lipid particles, or micelles at different pH ranges.

Derivatives of Spiculisporic Acid

Several derivatives of **spiculisporic acid** have been isolated from natural sources. A summary of some of these derivatives is presented in Table 5.

Table 5: Known Derivatives of Spiculisporic Acid

| Derivative | Producing Organism | Biological Activity | References |
|-------------------------------|---|--|------------|
| Spiculisporic Acid B, C, D | Aspergillus sp. HDf2 | Antibacterial | [2] |
| Spiculisporic Acid E | Talaromyces trachyspermus (KUFA 0021) | Inactive against tested bacteria and cancer cell lines | [8][9] |
| Spiculisporic Acid F, G | Aspergillus candidus | Antibacterial against P. solanacearum and S. aureus | [4] |
| Trachyspic acid | Talaromyces trachyspermus | Heparanase inhibitor | [1] |

Applications and Future Perspectives

The unique combination of antimicrobial and surfactant properties makes **spiculisporic acid** a molecule of significant interest for various applications.

 Cosmetics: Its low irritancy and surfactant properties make it suitable for use in skincare and cosmetic formulations.[1]



- Bioremediation: As a biosurfactant, it has potential applications in the remediation of heavy metal contamination and oil spills.
- Pharmaceuticals: Its antimicrobial activity against drug-resistant bacteria warrants further
 investigation for the development of new anti-infective agents. The heparanase inhibitory
 activity of its derivative, trachyspic acid, suggests potential in anticancer therapies.[1]

Future research should focus on elucidating the detailed mechanism of its antimicrobial action, exploring its potential synergistic effects with existing antibiotics, and further investigating the biological activities of its derivatives. Optimization of the fermentation process for industrial-scale production at a lower cost is also a critical area for future development.

Conclusion

Spiculisporic acid is a versatile and promising bioactive compound with a well-established production methodology and demonstrated antimicrobial and surfactant properties. This technical guide has consolidated the current knowledge on **spiculisporic acid**, providing a valuable resource for researchers and developers in the fields of microbiology, biotechnology, and pharmacology. Further exploration of its mechanism of action and the biological activities of its derivatives is likely to unveil new and exciting applications for this remarkable natural product.

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